N-(2-Cyanoethyl)phthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525246. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOWMCWVRNEZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326196 | |
| Record name | N-(2-Cyanoethyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-45-5 | |
| Record name | 3589-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Cyanoethyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CYANOETHYL)PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Phthalimide Derivatives in Organic Synthesis
Phthalimide (B116566) derivatives are a cornerstone class of compounds in the field of organic synthesis, largely due to the utility of the phthalimide group as a protecting group for primary amines. wikipedia.orgorganic-chemistry.org The phthalimide structure, an imide derivative of phthalic anhydride (B1165640), provides a robust and masked form of ammonia (B1221849) (NH₃). wikipedia.org
The primary significance of using the phthalimide group lies in its ability to facilitate the clean and high-yielding synthesis of primary amines through the Gabriel synthesis. numberanalytics.comnumberanalytics.com Direct alkylation of ammonia to produce primary amines is often inefficient, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the resulting amines. wikipedia.org The Gabriel synthesis circumvents this issue by using the phthalimide anion as an ammonia surrogate. wikipedia.org The phthalimide's two carbonyl groups flank the nitrogen atom, rendering the N-H proton acidic and easy to remove with a base like potassium hydroxide (B78521). wikipedia.org The resulting nucleophilic phthalimide anion can then be alkylated with a primary alkyl halide. wikipedia.org
The N-alkylphthalimide intermediate is stable and can be isolated. The final step involves the liberation of the primary amine from this intermediate. This deprotection can be achieved through harsh methods like acidic hydrolysis or, more commonly, via hydrazinolysis (the Ing-Manske procedure). wikipedia.org Hydrazinolysis involves reacting the N-alkylphthalimide with hydrazine (B178648), which cleaves the imide to release the desired primary amine and form a stable phthalhydrazide (B32825) precipitate. wikipedia.org
Beyond the Gabriel synthesis, the phthalimide scaffold is a "privileged substructure" found in a wide array of biologically active molecules and functional materials. nih.govrsc.org Phthalimide derivatives have been investigated for a range of pharmacological activities. nih.govrsc.orgactascientific.com Furthermore, their inherent hydrophobicity can enhance the ability of molecules to cross biological membranes. nih.govactascientific.com The stability and synthetic versatility of phthalimides ensure their continued importance as building blocks in pharmaceuticals, agrochemicals, and polymers. rsc.org
Role of the Cyanoethyl Moiety in Molecular Design
The cyanoethyl group (-CH₂CH₂CN) is a versatile functional group employed in molecular design to modulate the chemical and physical properties of a molecule. Its incorporation, a process often referred to as cyanoethylation, introduces a nitrile functionality which has a significant impact on the parent molecule's characteristics.
One of the key features of the cyanoethyl group is its ability to act as a precursor to other important functional groups. The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced, typically using agents like lithium aluminum hydride, to form a primary amine. This transformative potential makes the cyanoethyl group a valuable strategic element in multi-step syntheses.
The presence of the nitrile's carbon-nitrogen triple bond also influences the electronic properties of the molecule. The cyano group is electron-withdrawing, which can affect the reactivity of neighboring functional groups. This property is harnessed in various chemical reactions and can be crucial for directing the outcome of a synthetic sequence.
In the context of materials science, the cyanoethyl moiety can be incorporated into polymers to enhance specific properties such as thermal stability or to provide reactive sites for cross-linking or further functionalization. smolecule.comresearchgate.net For instance, the introduction of cyanoethyl groups can modify the dielectric constant and refractive index of polymers. The polarity introduced by the nitrile group can also influence solubility and intermolecular interactions, which is a key consideration in the design of functional materials and pharmaceutical compounds. ontosight.ai
Historical Context of N Alkylated Phthalimides in Synthesis
Established Synthetic Routes
The most prominent and widely utilized method for synthesizing this compound is a variation of the Gabriel synthesis, which involves the N-alkylation of phthalimide. organic-chemistry.orgnumberanalytics.com This approach is noted for preventing the over-alkylation that can occur with direct ammonia alkylation. smolecule.combyjus.com
The classical and most common synthesis involves the reaction of potassium phthalimide with 3-bromopropionitrile (B1265702). smolecule.comchemicalbook.com This reaction is a straightforward nucleophilic substitution where the phthalimide anion displaces the bromide ion. smolecule.combyjus.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are systematically varied include temperature, reaction time, and molar ratio of reactants. smolecule.com The reaction is typically heated to ensure a sufficient rate of reaction. chemicalbook.com Industrial processes may adapt this methodology for continuous operation, with careful control over reactant ratios to ensure complete conversion and minimize side reactions. smolecule.com A typical laboratory procedure involves dissolving potassium phthalimide in a suitable solvent, adding 3-bromopropionitrile, and heating the mixture for several hours. chemicalbook.com Under optimized conditions, yields can be as high as 96%. chemicalbook.com
Table 1: Optimized Reaction Conditions for Synthesis from Potassium Phthalimide
| Parameter | Value | Source |
|---|---|---|
| Reactant 1 | Potassium Phthalimide | chemicalbook.com |
| Reactant 2 | 3-Bromopropionitrile | chemicalbook.com |
| Solvent | N,N-Dimethylformamide (DMF) | chemicalbook.com |
| Temperature | 80°C | chemicalbook.com |
| Duration | 3 hours | chemicalbook.com |
The choice of solvent significantly influences the rate and outcome of the nucleophilic substitution reaction. Polar aprotic solvents are generally preferred for Gabriel synthesis. numberanalytics.com N,N-Dimethylformamide (DMF) is the most effective and commonly used solvent for this specific synthesis as it effectively dissolves both the potassium phthalimide salt and the alkyl halide, creating a homogeneous reaction medium. smolecule.com While other solvents have been explored, they typically lead to inferior results.
Table 2: Effect of Solvent on Reaction Time and Yield
| Solvent | General Outcome | Source |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Preferred; High yield, short reaction time | smolecule.com |
| Ethanol | Lower yield, longer reaction time (24-50 hours) | smolecule.com |
| Methanol (B129727) | Lower yield, longer reaction time (24-50 hours) | smolecule.com |
| Acetone (B3395972) | Lower yield, longer reaction time (24-50 hours) | smolecule.com |
| Toluene | Lower yield, longer reaction time (24-50 hours) | smolecule.com |
| Xylene | Lower yield, longer reaction time (24-50 hours) | smolecule.com |
Alternative Synthetic Pathways
While the Gabriel synthesis is the most common route, several alternative pathways for the synthesis of this compound and other N-substituted phthalimides exist, showcasing the versatility of organic synthesis. organic-chemistry.orgsmolecule.com
Research into the synthesis of phthalimides has led to the development of various reagent combinations and methodologies. These include:
Mitsunobu Reaction : N-alkylation of phthalimides can be achieved using alcohols in a Mitsunobu reaction, providing an alternative to alkyl halides. organic-chemistry.org
Metal-Free Denitrogenative Cyanation : A modern, metal-free approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones with trimethylsilyl (B98337) cyanide. This method is noted for its high efficiency and tolerance of a wide range of functional groups. smolecule.com
Phase Transfer Catalysis : The efficiency of the Gabriel synthesis can be enhanced by using a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, which can improve the reaction rate and yield. numberanalytics.com
Reactions with Other Nucleophiles : N-(halogenoalkyl)phthalimides can react with various nucleophiles to create different derivatives, demonstrating the versatility of the phthalimido group as a stable intermediate. scribd.com
The primary mechanism for the established synthesis of this compound is a bimolecular nucleophilic substitution (SN2) reaction. smolecule.com In this process, the nucleophilic phthalimide anion, formed by the deprotonation of phthalimide, attacks the electrophilic carbon atom of 3-bromopropionitrile, displacing the bromide leaving group. smolecule.combyjus.com This pathway is highly regioselective. smolecule.com
For alternative routes, the mechanisms differ. The metal-free denitrogenative cyanation proceeds through the elimination of nitrogen gas from a benzotriazinone substrate, followed by the introduction of a cyanide group from trimethylsilyl cyanide. smolecule.com The Gabriel synthesis itself is fundamentally advantageous as the phthalimide structure prevents the multiple alkylations that are often a complication when using ammonia directly. byjus.com
Advanced Synthetic Approaches and Innovations
Catalytic Methods for N-Alkylation of Phthalimide
The N-alkylation of phthalimide is a cornerstone of its derivatization, and catalytic methods have emerged to streamline this process. lookchem.com Traditional methods often require stoichiometric amounts of strong bases and harsh reaction conditions. lookchem.com In contrast, catalytic approaches offer milder conditions and greater efficiency.
One notable advancement involves the use of ionic liquids as both solvent and catalyst. For instance, the N-alkylation of phthalimide with alkyl halides can be effectively carried out in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) using potassium hydroxide (B78521) as a base. lookchem.comresearchgate.net This method provides a convenient and efficient route to N-alkylated products, often exclusively. lookchem.comresearchgate.net The use of ionic liquids can lead to significantly shorter reaction times and higher yields compared to conventional methods. lookchem.com For example, the N-benzylation of phthalimide, which traditionally requires refluxing for two days in acetonitrile (B52724), can be completed in just two hours at 80°C in [bmim]BF4 with an excellent yield. lookchem.com
Another catalytic strategy involves the use of N-hydroxyphthalimide (NHPI) in combination with a cobalt species for the oxyalkylation of alkenes. nih.gov This radical process allows for the addition of alkanes and molecular oxygen to electron-deficient alkenes like acrylonitrile (B1666552). nih.gov The reaction proceeds via the in-situ generation of a phthalimide N-oxyl radical, which initiates the process. nih.gov
Reductive alkylation presents another catalytic route. For example, reacting phthalimide with acetone under hydrogen pressure in the presence of a platinum catalyst under acidic conditions can yield N-isopropylphthalimide. google.com This method demonstrates the potential for direct conversion of carbonyl compounds and phthalimide to their N-alkylated derivatives.
The table below summarizes various catalytic methods for N-alkylation of phthalimide.
| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |
| KOH / [bmim]BF4 | Phthalimide, Alkyl Halide | Ionic Liquid | Room Temp. - 80°C | High | lookchem.com |
| NHPI / Co(acac)3 | Alkane, Acrylonitrile, O2 | - | 70°C | High | nih.gov |
| Platinum | Phthalimide, Acetone, H2 | - | 150-180°C, 10-100 atm | - | google.com |
| CsF/Celite | Phthalimide, Alkyl Halide | Acetonitrile | Reflux | 86% | lookchem.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound, aiming to create more environmentally benign processes.
Atom economy is a key metric in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. The Gabriel synthesis, a classical method for preparing primary amines, can be adapted for the synthesis of this compound. byjus.com While effective, traditional Gabriel synthesis can generate significant waste. google.com Modern approaches seek to improve atom economy by streamlining steps and minimizing the use of protecting groups and stoichiometric reagents. google.com For example, iron-catalyzed nitrene transfer for C-H bond amination offers a more direct and atom-economical route to amines, reducing the number of synthetic steps and associated waste. google.com
A major focus of green chemistry is the reduction or replacement of hazardous solvents. The use of ionic liquids in the N-alkylation of phthalimide is a prime example, as they can be recycled and often lead to milder reaction conditions. lookchem.comorganic-chemistry.org Solvent-free conditions, where the reaction is carried out in the absence of a solvent, represent an ideal scenario. researchgate.net For instance, the N-alkylation of imides with alkyl halides has been successfully achieved under solvent-free conditions using phase-transfer catalysts and potassium carbonate. researchgate.net Microwave-assisted synthesis using a TaCl5-silica gel catalyst also allows for a solvent-free preparation of imides from anhydrides. organic-chemistry.org
The following table highlights greener solvent and catalyst choices for phthalimide synthesis.
| Approach | Solvent/Catalyst | Advantage | Reference |
| Ionic Liquids | [bmim]BF4 | Recyclable, Milder Conditions | lookchem.comorganic-chemistry.org |
| Solvent-Free | Phase Transfer Catalyst / K2CO3 | No Solvent Waste | researchgate.net |
| Microwave-Assisted | TaCl5-Silica Gel | Solvent-Free, Fast | organic-chemistry.org |
Improving energy efficiency is another critical aspect of green synthesis. Microwave irradiation has been shown to significantly reduce reaction times for the synthesis of imides from anhydrides, thereby lowering energy consumption compared to conventional heating methods. organic-chemistry.org Similarly, the use of highly active catalysts, such as in the ionic liquid-mediated N-alkylation, can lead to lower reaction temperatures and shorter durations, contributing to energy savings. lookchem.com
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) offers a powerful platform for the efficient production of various organic molecules, including derivatives of this compound. nih.govresearchgate.net In SPS, a starting material is attached to a solid support, and subsequent reactions are carried out in a stepwise manner, with excess reagents and by-products being easily washed away. atdbio.com This technique is particularly valuable in the synthesis of oligonucleotides, where the 2-cyanoethyl group is a common protecting group for the phosphate (B84403) backbone. nih.govatdbio.comuow.edu.au
The 2'-O-cyanoethylated RNA analogs, for example, are synthesized using solid-phase techniques. nih.gov This modification enhances the stability and binding affinity of the RNA. nih.gov The synthesis involves the preparation of 2'-O-cyanoethylated nucleotide phosphoramidites, which are then used in the solid-phase assembly of the RNA sequence. nih.gov The use of a solid support simplifies the purification process at each step of the synthesis. researchgate.netatdbio.com
Reactivity of the Phthalimide Moiety
The phthalimide group, characterized by a cyclic imide structure, is a key reactive center in this compound. Its reactivity is primarily centered around the imide nitrogen and the two adjacent carbonyl groups.
Nucleophilic Substitution Reactions on the Imide Nitrogen
The most prominent reaction involving the imide nitrogen of phthalimides is nucleophilic substitution, famously exemplified by the Gabriel synthesis. smolecule.comorganicchemistrytutor.combyjus.comlibretexts.orgmasterorganicchemistry.com In the context of this compound, this reaction is typically utilized for its synthesis, where the phthalimide anion acts as a nucleophile. smolecule.com
A significant nucleophilic substitution reaction that this compound itself undergoes is cleavage of the phthalimide group by a strong nucleophile, most notably hydrazine (NH₂NH₂). organicchemistrytutor.combyjus.comlibretexts.org This reaction, often referred to as hydrazinolysis, is a standard method for deprotection in the Gabriel synthesis to liberate a primary amine. The lone pair of electrons on the hydrazine nitrogen attacks one of the electrophilic carbonyl carbons of the phthalimide ring. This is followed by a series of steps leading to the opening of the imide ring and the eventual release of the primary amine and the formation of a stable cyclic byproduct, phthalhydrazide. organicchemistrytutor.comlibretexts.org
Table 1: Nucleophilic Substitution on the Imide Nitrogen of this compound
| Nucleophile | Reagent/Conditions | Product(s) | Notes |
| Hydrazine | NH₂NH₂ / Heat | β-Alanine + Phthalhydrazide | Standard deprotection method in Gabriel synthesis. organicchemistrytutor.comlibretexts.org |
Hydrolysis Pathways and Products
The phthalimide moiety can be cleaved through hydrolysis under both acidic and basic conditions. byjus.comlibretexts.orgorgoreview.com This process involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbons of the imide ring.
Under acidic conditions, such as heating with aqueous hydrochloric acid, the hydrolysis of this compound is expected to yield phthalic acid and β-alanine. scribd.com The cyano group is also hydrolyzed to a carboxylic acid under these conditions. The reaction proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by water. libretexts.org
In basic hydrolysis, for instance, by heating with aqueous sodium hydroxide, the initial products are the sodium salt of phthalic acid and the sodium salt of β-alanine, along with the evolution of ammonia from the hydrolysis of the nitrile group. byjus.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acids. byjus.com
Table 2: Hydrolysis of this compound
| Conditions | Reagent(s) | Primary Product(s) |
| Acidic | Aqueous HCl, Heat | Phthalic acid + β-Alanine |
| Basic | Aqueous NaOH, Heat | Sodium phthalate (B1215562) + Sodium β-alaninate |
Cyclization Reactions involving the Imide
While the phthalimide ring is generally stable, its structure can be modified through intramolecular cyclization reactions under specific conditions. However, there is a lack of specific literature examples detailing intramolecular cyclization reactions that directly involve the imide moiety of this compound itself. General methodologies for intramolecular cyclizations of other phthalimide derivatives have been reported, often involving the introduction of a suitable side chain that can react with the imide or the aromatic ring. colab.wsmdpi.comrsc.orgrsc.org
Reactivity of the Cyanoethyl Group
The cyanoethyl group (-CH₂CH₂CN) provides a second reactive site within the this compound molecule, primarily centered on the carbon-nitrogen triple bond of the nitrile.
Nucleophilic Attack at the Cyano Group
The carbon atom of the cyano group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents (RMgX). masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reaction typically leads to the formation of a ketone after hydrolysis of the intermediate imine. The Grignard reagent adds across the carbon-nitrogen triple bond, and subsequent workup with aqueous acid hydrolyzes the resulting imine to a ketone. masterorganicchemistry.comlibretexts.org For this compound, this would result in a ketone where the R group from the Grignard reagent is attached to the carbon that was formerly part of the cyano group.
Table 3: Nucleophilic Attack on the Cyano Group of this compound
| Nucleophile | Reagent(s) | Intermediate Product | Final Product (after hydrolysis) |
| Grignard Reagent (RMgX) | 1. RMgX in ether 2. H₃O⁺ | Imine | Ketone (R-CO-CH₂CH₂-Phthalimide) |
Transformations of the Nitrile Functionality
The nitrile group can undergo a variety of chemical transformations to yield different functional groups.
Reduction: The cyano group can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reduction converts the cyanoethyl group into an aminopropyl group, yielding N-(3-aminopropyl)phthalimide.
Hydrolysis: As mentioned in section 3.1.2, the nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. This transformation converts the cyanoethyl group into a carboxyethyl group. Vigorous hydrolysis with acid or base will cleave the phthalimide group as well, leading to β-alanine. scribd.com
Table 4: Transformations of the Nitrile Functionality in this compound
| Transformation | Reagent(s) / Conditions | Resulting Functional Group | Product |
| Reduction | LiAlH₄ in ether | Primary amine | N-(3-Aminopropyl)phthalimide |
| Hydrolysis (mild) | H₂O, H⁺ or OH⁻ (controlled) | Carboxylic acid | N-(2-Carboxyethyl)phthalimide |
| Hydrolysis (vigorous) | Concentrated acid or base, heat | Carboxylic acid and amine | Phthalic acid + β-Alanine |
Intermolecular and Intramolecular Reactions
This compound can undergo both intermolecular reactions, which involve interactions with other molecules, and intramolecular reactions, which occur within the same molecule. quora.com
Intermolecular Reactions:
Nucleophilic Substitution: The cyano group can act as a site for nucleophilic attack, enabling modifications at the 2-position of the ethyl chain. smolecule.com The phthalimide nitrogen can also engage in substitution reactions. A primary example is the Gabriel synthesis, where potassium phthalimide undergoes nucleophilic substitution with an alkyl halide. smolecule.com In the synthesis of this compound itself, potassium phthalimide acts as a nucleophile, attacking the electrophilic carbon of 3-bromopropionitrile in a bimolecular nucleophilic substitution (SN2) reaction. smolecule.com
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce phthalic acid derivatives. smolecule.com
Cyclization Reactions: The compound serves as a precursor in cyclization reactions to form more complex heterocyclic structures. smolecule.com For instance, it has been used in the cobalt(I)-catalyzed [6π + 2π]-cycloaddition with alkynes to synthesize 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com
Diamination: It can participate in copper(I)-catalyzed intermolecular diamination of activated terminal olefins. acs.org
Alkylation: N-1 alkylated derivatives of related imidazole (B134444) structures can be synthesized via deprotonation with sodium hydride followed by alkylation with reagents like N-(2-bromoethyl)phthalimide. nih.gov
Intramolecular Reactions:
While specific examples of intramolecular reactions involving solely this compound are less commonly detailed, the potential for such reactions exists. Generally, intramolecular reactions are entropically favored over their intermolecular counterparts. quora.com The close proximity of the phthalimide and cyanoethyl groups could facilitate intramolecular cyclizations or rearrangements under specific conditions, a principle utilized in the deprotection of related linker compounds where an intramolecular mechanism is facilitated by the steric arrangement of polar amide groups. google.com
Mechanistic Studies of Derivatization and Functionalization
The derivatization and functionalization of this compound are central to its application in organic synthesis. These transformations often involve its role as an electrophilic agent and subsequent deprotection steps. mdpi.comorganic-chemistry.org
This compound and its derivatives can act as electrophilic transfer agents, a property particularly exploited in the transfer of selenium. mdpi.comresearchgate.net For example, Se-(2-cyanoethyl)phthalimide, synthesized from di-(2-cyanoethyl) diselenide, is an efficient selenium transfer reagent. acs.orgresearchgate.net It reacts quantitatively with nucleotide H-phosphonate diesters to form Se-(2-cyanoethyl) oligonucleotide phosphoroselenoates. acs.orgresearchgate.net In these reactions, the Se-N conjugated phthalimide acts as a stable, yet reactive, electrophilic source of selenium. mdpi.com This functionality is crucial for the synthesis of selenium-containing nucleotide analogs, where it installs the protected selenium moiety. mdpi.comresearchgate.net
The general mechanism involves the attack of a nucleophile on the electrophilic atom (e.g., selenium) attached to the phthalimide nitrogen, with the phthalimide anion acting as a leaving group. This dual function as both a protecting group and a reactive electrophile is a key feature. mdpi.com
The phthalimide group in this compound serves as a protecting group for a primary amine. organic-chemistry.orgwikipedia.org Deprotection is the process of removing this group to reveal the amine. wikipedia.org Several methods exist for this transformation.
Hydrazinolysis: This is a common method for cleaving the phthalimide group. organic-chemistry.orgscribd.com The reaction with hydrazine hydrate (B1144303) results in the formation of the primary amine and the stable phthalhydrazide byproduct.
Basic Hydrolysis: Treatment with a strong base can hydrolyze the imide bonds, although this method can sometimes be harsh. organic-chemistry.org
Reductive Deprotection: A two-stage, one-flask operation using sodium borohydride (B1222165) in 2-propanol, followed by acetic acid, can efficiently deprotect phthalimides with no measurable loss of optical activity in chiral compounds. organic-chemistry.org
Base-Mediated Deprotection of the Cyanoethyl Group: In the context of Se-(2-cyanoethyl) protected compounds, the 2-cyanoethyl group itself can be removed under mild basic conditions, such as with potassium carbonate in methanol or DBU in DCM, to regenerate the free selenol. mdpi.comresearchgate.netthieme-connect.com This process is crucial for the subsequent steps in the synthesis of organoselenium compounds. thieme-connect.com
The mechanism of deprotection often involves nucleophilic attack at the carbonyl carbons of the phthalimide ring, leading to ring opening and subsequent release of the protected amine. google.com For the cyanoethyl group, the mechanism involves a base-catalyzed elimination.
| Deprotection Method | Reagents | Key Features |
| Hydrazinolysis | Hydrazine hydrate | Forms a stable phthalhydrazide byproduct. organic-chemistry.orgscribd.com |
| Basic Hydrolysis | Strong base (e.g., NaOH) | Can be harsh. organic-chemistry.org |
| Reductive Deprotection | NaBH₄/2-propanol, then Acetic Acid | Mild conditions, preserves optical activity. organic-chemistry.org |
| Cyanoethyl Group Removal | K₂CO₃/MeOH or DBU/DCM | Specific for the 2-cyanoethyl protecting group. mdpi.comresearchgate.netthieme-connect.com |
Additive mapping is a high-throughput screening technique used to identify substances that can improve the efficiency, scope, and functional group tolerance of a chemical reaction. nih.gov This approach provides valuable mechanistic insights. nih.gov
In a study on metallaphotoredox decarboxylative arylation, phthalimide itself was identified as a highly beneficial additive. nih.gov The presence of phthalimide significantly improved the reaction's performance, more than doubling the number of successful couplings for a wide variety of aryl bromides, including challenging heterocyclic systems. nih.gov
Mechanistic Role of Phthalimide as an Additive:
It was hypothesized that phthalimide prevents the decomposition of the key nickel-aryl oxidative addition complex, which is a likely source of undesired side reactions like protodehalogenation. nih.gov By stabilizing this intermediate, phthalimide enhances the yield and generality of the cross-coupling reaction. nih.gov This stabilizing effect allows the reaction to tolerate a broader range of functional groups that would otherwise poison the catalyst or interfere with the reaction. nih.gov The identification of phthalimide's role through additive mapping highlights how this methodology can rapidly accelerate the development of robust chemical transformations and deepen the understanding of their underlying mechanisms. nih.gov
Applications of N 2 Cyanoethyl Phthalimide in Organic Synthesis
Building Block for Complex Molecule Synthesis
The inherent reactivity of the phthalimide (B116566) and cyanoethyl moieties makes N-(2-Cyanoethyl)phthalimide a strategic starting point for synthesizing a variety of organic structures. nih.gov Cyclic imides, in general, are recognized as privileged pharmacophores and essential building blocks for creating natural products, polymers, and pharmaceuticals. nih.gov
Preparation of Cyclic and Acyclic Imides
Cyclic imides are a significant class of compounds in the development of novel medical and polymeric materials due to their oxidative stability and heat resistance. lew.ro The synthesis of N-unsubstituted cyclic imides often involves the condensation of cyclic anhydrides with ammonia (B1221849) sources under severe conditions. lew.ro this compound, as a pre-formed cyclic imide, can be used in reactions where the phthalimide group is modified or acts as a template. For instance, reactions targeting the cyano group or the ethyl bridge can lead to more complex structures while retaining the core imide feature. The general synthesis of cyclic imides often starts from cyclic carboxylic anhydrides or their corresponding dicarboxylic acids. lew.ronih.gov
One common method for creating cyclic imides involves a two-step process where a cyclic anhydride (B1165640) reacts with an amine to form an amic acid, which then undergoes dehydrative cyclization. nih.gov
| Step | Description | Typical Reagents |
| 1 | Ring Opening of Anhydride | A primary amine attacks a carbonyl group of a cyclic anhydride (e.g., phthalic anhydride) to form an intermediate amic acid. |
| 2 | Dehydrative Cyclization | The amic acid is heated, often with a dehydrating agent, to close the ring and form the cyclic imide. |
This table describes the general synthesis of N-substituted cyclic imides.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry. frontiersin.orgclockss.org this compound serves as a precursor for various heterocyclic systems. The phthalimide ring itself can be transformed, or the cyanoethyl side chain can participate in cyclization reactions. For example, the nitrile group (-C≡N) can be hydrolyzed, reduced, or reacted with other nucleophiles to initiate the formation of new rings, leading to diverse nitrogen-containing heterocyclic structures. The use of such building blocks is a key strategy for the efficient construction of complex molecular architectures. illinois.edumdpi.com
Precursor for Primary Amines via Modified Gabriel Synthesis Approaches
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides. patsnap.com It utilizes the phthalimide anion as a surrogate for ammonia, which elegantly circumvents issues of over-alkylation common in other amination methods. wikipedia.orgbyjus.com this compound can be viewed as an intermediate within a modified Gabriel pathway, where the alkylation step has already been completed.
Overcoming Over-Alkylation in Amine Synthesis
A significant challenge in synthesizing primary amines via direct alkylation of ammonia is the tendency for the product amine to react further with the alkylating agent, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemistrysteps.commasterorganicchemistry.com The Gabriel synthesis effectively prevents this issue. byjus.com The nitrogen atom in phthalimide is significantly less nucleophilic than that of a primary amine due to the electron-withdrawing effects of the two adjacent carbonyl groups. masterorganicchemistry.com This deactivation ensures that the reaction stops after a single alkylation. masterorganicchemistry.com By using this compound, one starts with a molecule where this selective mono-alkylation is already established, thus providing a clean route to the corresponding primary amine.
Hydrazinolysis and Hydrolysis for Amine Liberation
Once the N-alkylphthalimide, such as this compound, is obtained, the final step is to cleave the phthalimide group to release the desired primary amine. libretexts.org This can be accomplished through several methods, most commonly acidic or basic hydrolysis and hydrazinolysis. byjus.comlibretexts.org
Hydrolysis : Treatment with a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH, KOH) cleaves the amide bonds, liberating the primary amine. libretexts.org However, these conditions are harsh and may not be compatible with sensitive functional groups in the molecule. thermofisher.cnthermofisher.com Acidic hydrolysis yields the amine salt and phthalic acid, while basic hydrolysis gives the free amine and a salt of phthalic acid. libretexts.org
Hydrazinolysis (Ing-Manske Procedure) : A milder and often preferred method involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄). wikipedia.org This reaction proceeds under neutral conditions and produces the primary amine along with phthalhydrazide (B32825), a stable cyclic byproduct that can often be easily removed by filtration. wikipedia.orgnrochemistry.com
| Method | Reagent | Conditions | Byproduct | Advantages | Disadvantages |
| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Harsh, high heat | Phthalic Acid | Effective cleavage | Destroys acid-sensitive groups |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Harsh, high heat | Phthalate (B1215562) Salt | Effective cleavage | Destroys base-sensitive groups |
| Hydrazinolysis | Hydrazine (N₂H₄) | Mild, neutral pH | Phthalhydrazide | Milder conditions, good for sensitive molecules | Phthalhydrazide can be difficult to separate in some cases |
This table compares common methods for amine liberation from N-alkylphthalimides.
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules with biological activity. The phthalimide group acts as a masked primary amine, a common feature in many bioactive compounds, while the cyanoethyl tail offers a reactive point for further molecular elaboration.
In pharmaceutical research, phthalimide derivatives are investigated for a wide range of therapeutic applications. For instance, N-cyanoalkyl phthalimide compounds have been used as precursors in the synthesis of 1,2,4-triazolo-alkyl-phthalimide compounds. nih.gov These resulting compounds were subsequently evaluated for their antitumor activity against various cell lines. nih.gov Furthermore, phthalimide analogs, which can be derived from intermediates like this compound, have been synthesized and tested for their potential to treat schistosomiasis, a parasitic disease. mdpi.com A series of 47 such analogs, incorporating scaffolds like benzimidazole (B57391) and 1,2,3-triazoles, were synthesized and showed activity against Schistosoma mansoni larvae and adults in culture. mdpi.com
In the field of agrochemicals, phthalimide derivatives have been explored for their insecticidal properties. Research into new pesticides has included the synthesis of various phthalimide-containing molecules and the evaluation of their effectiveness against agricultural pests such as the Caribbean fruit fly, Anastrepha suspensa. nih.gov The structural backbone provided by the phthalimide intermediate is a key component in the design of these potential agrochemicals. nih.gov
Role in Material Science Applications
The distinct chemical features of this compound, namely the rigid phthalimide structure and the polar cyanoethyl group, make it a molecule of interest in material science. These components can be leveraged to create new materials with tailored properties.
Polymerization Processes
The cyanoethyl group can be incorporated into polymer chains to modify the final properties of the material, such as thermal stability and dielectric constant. While direct polymerization of this compound is not common, related phthalimide ester derivatives have been used in post-polymerization modifications. For example, copolymers containing N-(methacryloxy)phthalimide have been synthesized via conventional radical polymerization. nsf.gov Subsequent chemical reactions, such as reductive decarboxylation, can then be performed on the polymer to introduce new functionalities. nsf.gov This approach allows for the creation of complex polymer architectures where the phthalimide moiety plays a crucial role in the synthetic strategy. nsf.gov
Precursor for Porous Organic Frameworks (POFs)
Porous Organic Frameworks (POFs) are a class of materials characterized by high surface areas and permanent porosity, making them suitable for applications like gas storage and chemical separations. nih.gov POFs are constructed from organic building blocks linked by strong covalent bonds. nih.gov Phthalimide has been used as an electron-deficient acceptor unit in the construction of donor-acceptor two-dimensional covalent-organic frameworks (COFs), a subclass of POFs. nih.gov These phthalimide-based COFs have shown potential as photocatalysts for hydrogen evolution. nih.gov
The structure of this compound, containing both a phthalimide unit and a nitrile group, makes it a potential building block for POFs. The nitrile group can undergo cyclotrimerization reactions to form covalent triazine frameworks (CTFs), another type of POF. nih.gov The combination of the rigid phthalimide group and the framework-forming potential of the cyano group suggests its utility as a precursor in designing multifunctional porous materials.
Specialized Applications in Nucleoside and Oligonucleotide Chemistry
The phthalimide group is a well-established protecting group for primary amines, a function that is highly valuable in the multi-step synthesis of complex biomolecules like nucleosides and oligonucleotides. organic-chemistry.org
Synthesis of Selenium-Derivatized Nucleosides and Oligonucleotides
The introduction of selenium into nucleosides and oligonucleotides is a strategy to create analogs with unique properties for structural biology and therapeutic applications. The synthesis of these selenium-containing biomolecules requires robust synthetic methods. This compound can be considered a precursor to building blocks for this purpose. A closely related compound, N-[2-(phenylseleno)ethyl]phthalimide, has been synthesized by the reaction of an organochalcogen anion with N-(2-bromoethyl)phthalimide. scirp.org This synthesis demonstrates a viable route to stably incorporate a selenium-carbon bond into a phthalimide-protected ethylamine (B1201723) structure. scirp.org Such a synthon could then be further elaborated and incorporated into nucleoside or oligonucleotide structures.
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| N-(2-bromoethyl)phthalimide | Starting material for selenium incorporation | scirp.org |
| Diphenyl diselenide (PhSeSePh) | Selenium source, reduced to form PhSe−Na+ | scirp.org |
| N-[2-(phenylseleno)ethyl]phthalimide | Product demonstrating stable Se-C bond formation with a phthalimide-protected amine | scirp.org |
Protection Schemes for Selenated Intermediates
The synthesis of molecules containing selenium, such as selenocysteine (B57510) peptides or selenium-derivatized oligonucleotides, presents a significant challenge due to the reactivity of the selenol group. researchgate.net Effective protection of this functional group is crucial for successful synthesis. The phthalimido group is an effective protecting group for primary amines, capable of withstanding various reaction conditions. nih.govresearchgate.net Its electron-withdrawing nature can also influence the reactivity of nearby C-H bonds, providing a degree of chemical stability to the protected fragment. nih.govresearchgate.net
Phosphoramidite (B1245037) Chemistry in Nucleic Acid Synthesis
In the realm of automated solid-phase nucleic acid synthesis, the phosphoramidite method stands as the predominant chemical strategy for the construction of oligonucleotides. A critical component of this methodology is the protection of the internucleosidic phosphate (B84403) linkage during the stepwise assembly of the oligonucleotide chain. The 2-cyanoethyl group, introduced via phosphoramidites derived from this compound, has been widely adopted for this protective role. Its widespread use is attributed to its stability throughout the various steps of the synthesis cycle and the facility of its removal under basic conditions post-synthesis.
The synthesis cycle in phosphoramidite chemistry involves a series of four key reactions: detritylation, coupling, capping, and oxidation. The 2-cyanoethyl group effectively shields the phosphate triester backbone, preventing undesirable side reactions during these repeated cycles. oup.com This protection is paramount to achieving high coupling efficiencies, which are essential for the synthesis of long oligonucleotides. Research has demonstrated that with the use of β-cyanoethyl protected ribonucleoside phosphoramidites, average stepwise coupling yields can surpass 99%. oup.com Even in more challenging syntheses, such as coupling to oligonucleotides with unprotected internucleosidic phosphate moieties, stepwise yields as high as 98+% have been achieved under optimized conditions. acs.org
The efficiency of the coupling step is also influenced by the choice of activator. Studies have shown that using 4,5-dicyanoimidazole (B129182) (DCI) as an activator can significantly accelerate the coupling reaction compared to the traditional 1H-tetrazole. oup.com This allows for a reduction in the excess of the phosphoramidite monomer required, leading to more efficient and cost-effective syntheses. For instance, the synthesis of a 34-mer oligonucleotide using DCI as an activator resulted in a 54% yield after complete deprotection, a significant achievement with a reduced excess of the phosphoramidite. oup.com
| Parameter | Value | Reference |
| Average Stepwise Coupling Yield | >99% | oup.com |
| Coupling Yield to Unprotected Phosphate | Up to 98+% | acs.org |
| Yield of a 34-mer with DCI Activator | 54% | oup.com |
Following the completion of the oligonucleotide chain assembly, the 2-cyanoethyl protecting groups are removed from the phosphate backbone. This deprotection is typically accomplished by treatment with a basic solution, such as aqueous ammonia or a mixture of ammonia and methylamine. The conditions for deprotection can be tailored to the specific requirements of the synthesized oligonucleotide, including the presence of other sensitive protecting groups. For selective removal of the 2-cyanoethyl groups while the oligonucleotide remains attached to the solid support, a solution of 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (B52724) can be employed. nih.gov
| Reagent | Conditions | Purpose | Reference |
| Concentrated Ammonia | 55 °C, 14 h | Cleavage from support and deprotection | nih.gov |
| DBU/CH3CN (1:9, v/v) | Room temperature, 1 min | Selective on-support deprotection | nih.gov |
| Aqueous Methylamine | 65 °C, 10 min | Rapid deprotection | umich.edu |
A notable challenge associated with the use of the 2-cyanoethyl protecting group is the potential for a side reaction during the basic deprotection step. The elimination of the 2-cyanoethyl group generates acrylonitrile (B1666552) as a byproduct. nih.gov Acrylonitrile is a Michael acceptor and can react with the nucleobases of the oligonucleotide, a process known as cyanoethylation. nih.gov The thymine (B56734) residue is particularly susceptible to this modification at the N3 position. nih.govglenresearch.com Research has shown that under certain conditions, the formation of N3-cyanoethylthymidine can be a significant side reaction, with yields of up to 52% being observed after a 24-hour treatment. nih.gov
To mitigate this undesirable side reaction, several strategies have been developed. One approach involves the use of fully protected nucleoside monomers, where all reactive sites on the nucleobases are blocked, thus preventing reaction with acrylonitrile. nih.gov Another strategy is the addition of a scavenger, such as nitromethane (B149229) or tert-butylamine, to the deprotection solution to trap the acrylonitrile before it can react with the oligonucleotide. nih.govgoogle.com The choice of deprotection conditions, including the base concentration, temperature, and time, also plays a crucial role in minimizing cyanoethylation. For instance, using a larger volume of ammonia or specific formulations like AMA (a mixture of ammonium hydroxide (B78521) and methylamine) can help to scavenge the acrylonitrile more effectively. glenresearch.com
| Nucleobase | Site of Cyanoethylation | Observed Yield of Side Product | Reference |
| Thymine | N3 | Up to 52% after 24h | nih.gov |
| 4-N-acetyl-2′-deoxycytidine | N4 | 15% | nih.gov |
| 6-N-Phenoxyacetyl-2′-deoxyadenosine | N6 | 2% | nih.gov |
Advanced Derivatization and Functionalization Strategies
Introduction of Diverse Functional Groups
The cyanoethyl moiety of N-(2-Cyanoethyl)phthalimide serves as a valuable precursor for introducing a variety of important functional groups. The nitrile group can be readily transformed, making it a strategic element in multistep syntheses. Its strong electron-withdrawing nature also influences the reactivity of adjacent atoms.
Key transformations of the cyano group include:
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile functionality can be hydrolyzed to yield a carboxylic acid. This conversion introduces a versatile handle for further reactions, such as esterification or amidation.
Reduction to Primary Amine: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. This opens pathways to a wide range of nitrogen-containing derivatives. The phthalimide (B116566) group itself is a well-established masked source of ammonia (B1221849), and its cleavage, often by hydrazinolysis, is a cornerstone of the Gabriel synthesis for preparing primary amines. organic-chemistry.orgwikipedia.org
These fundamental transformations allow for the conversion of the cyanoethyl side chain into amino acid-like structures or other bifunctional linkers, significantly expanding the synthetic utility of the parent molecule.
| Starting Functional Group | Reaction Type | Resulting Functional Group | Typical Reagents |
|---|---|---|---|
| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, heat |
| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄, H₂/Catalyst |
Chemoselective Transformations
Chemoselectivity is crucial when modifying a multifunctional molecule like this compound. Advanced strategies often target the phthalimide ring system, leveraging its unique electronic and steric properties to undergo selective reactions while preserving the cyanoethyl side chain.
One significant area of research involves photochemical reactions. Studies on N-substituted phthalimides with thioether-containing side chains have demonstrated that single electron transfer (SET) induced photocyclization can occur. koreascience.kr In these reactions, intramolecular SET from the sulfur atom to the excited phthalimide moiety initiates a cascade. koreascience.kr This is followed by desilylation of an intermediate cation radical and subsequent radical coupling to form a new carbon-carbon bond between a phthalimide carbonyl carbon and the side chain. koreascience.kr These efficient and regioselective cyclizations are synthetically useful for constructing medium and large heterocyclic rings. koreascience.kr
Another approach involves the reductive coupling of the phthalimide carbonyl groups. The electroreductive intramolecular coupling of phthalimides with ketones can produce five- and six-membered cyclized products stereospecifically. researchgate.net Similarly, reductive coupling with aldehydes and ketones can be achieved using low-valent titanium, yielding 3-hydroxy-3-(1-hydroxyalkyl)isoindolin-1-ones or alkylideneisoindolin-1-ones depending on the reaction conditions. researchgate.net These methods showcase the ability to selectively engage the carbonyls of the phthalimide core in complex bond-forming reactions.
| Reaction Type | Reactive Site | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| SET Photocyclization | Phthalimide carbonyl and side chain | UV light (in Methanol) | Macrocyclic heterocycles | koreascience.kr |
| Reductive Intramolecular Coupling | Phthalimide carbonyls and ketone/aldehyde | Electroreduction or SmI₂ | Fused-ring cyclized products | researchgate.net |
Tandem Reactions and Multicomponent Systems
The phthalimide scaffold is an active participant in tandem reactions and multicomponent systems, enabling the rapid construction of complex molecular frameworks in a single operation. These reactions often involve a cascade of bond-forming events, offering high atom economy and synthetic efficiency. hhu.de
Multicomponent Reactions (MCRs): Phthalimide itself, with a pKa of 8.3, can act as a bioisostere for carboxylic acids in certain MCRs. wikipedia.orgnih.gov A notable example is the Passerini reaction, a three-component reaction involving an isocyanide, an aldehyde, and an acidic component. nih.gov Research has shown that phthalimide can successfully replace the carboxylic acid in this reaction. nih.gov The proposed mechanism involves the activation of the aldehyde by the acidic N-H of the phthalimide, followed by nucleophilic attack of the isocyanide and subsequent intramolecular reaction of the phthalimide anion to yield an α-acyloxy amide analogue. nih.gov This demonstrates the potential for the N-H of a parent phthalimide to direct complex reactivity, a principle applicable to derivatives.
Tandem/Cascade Reactions: Novel synthetic strategies have been developed for creating substituted phthalimides through cascade reactions. One such method involves the ultrasound-mediated reaction of 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates and α,α-dicyanoolefines. hhu.de This process proceeds through a domino sequence of Michael addition, intramolecular cyclization, a mdpi.com-H shift, cleavage of carbon disulfide, aromatization, and finally, a nucleophilic acyl substitution to form the phthalimide ring. hhu.de Such tandem processes highlight sophisticated methods for assembling the core phthalimide structure with diverse substituents in a single, efficient operation. hhu.de
| Reaction Type | Role of Phthalimide System | Other Components/Reactants | Key Feature | Reference |
|---|---|---|---|---|
| Passerini Three-Component Reaction | Acidic component (bioisostere) | Aldehyde, Isocyanide | Forms complex amidine intermediates after cleavage. nih.gov | nih.gov |
| Ultrasound-Mediated Cascade Reaction | Product of the cascade | 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates, α,α-dicyanoolefines | Domino formation of multiple C-C and C-N bonds. hhu.de | hhu.de |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Synthesis and Transformation
The synthesis of N-substituted phthalimides, including N-(2-Cyanoethyl)phthalimide, has traditionally relied on stoichiometric reactions. However, future research is heavily geared towards the development of novel catalytic systems to improve efficiency, selectivity, and substrate scope.
Transition Metal Catalysis: Researchers are exploring a variety of transition metals to catalyze the synthesis of the phthalimide (B116566) core. Copper- and palladium-based catalysts have shown considerable promise. For instance, Cu-catalyzed systems can facilitate the construction of phthalimide derivatives through the oxidation of arene-fused cyclic amines. Similarly, palladium catalysts are effective in the aminocarbonylation of aryl iodides and the carbonylative cyclization of o-halobenzoic acids, offering alternative routes to the phthalimide structure. A significant advancement is the development of heterogeneous geminal atom catalysts (GACs), featuring two copper ions supported on polymeric carbon nitride, which promote greener manufacturing with a carbon footprint reportedly 10 times lower than conventional catalysts.
Table 1: Examples of Novel Catalytic Systems for Phthalimide Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| CuCl/TBHP | Oxidation of cyclic amines | Efficient construction of phthalimide ring | |
| PdCl(PPh₃)₂SnCl₃ | Carbonylative cyclization | Uses CO balloon instead of high-pressure gas | |
| N-Heterocyclic Carbene (NHC) | Atroposelective amidation | Mild conditions, high enantioselectivity | |
| Ru(bpy)₃²⁺ | Photoredox catalysis | Selective radical generation for transformations | |
| Magnetic Nanocatalysts | N-Aryl maleimide/phthalimide synthesis | Easily recoverable and reusable |
Organocatalysis and Biocatalysis: Beyond metals, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the atroposelective synthesis of N-aryl phthalimides, proceeding under mild conditions with excellent yields and enantioselectivities. The exploration of enzymatic or whole-cell biocatalytic systems for the synthesis and transformation of this compound represents a nascent but highly promising research area, aligning with the principles of green chemistry.
Integration with Flow Chemistry and Automated Synthesis
The shift from batch to continuous manufacturing (flow chemistry) offers significant advantages in terms of safety, scalability, and process control. For the synthesis of this compound and its derivatives, flow chemistry can mitigate risks associated with exothermic reactions and the handling of hazardous reagents.
Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This control can minimize the formation of byproducts; for example, limiting exposure to alkaline conditions in a flow reactor with a residence time of less than two minutes can prevent the degradation of the cyanoethyl group. The ability to generate and use unstable intermediates in situ, such as diazonium salts, enhances the safety and efficiency of multi-step syntheses.
Furthermore, the integration of flow chemistry with automated synthesis platforms is a key trend. Automated systems using pre-packed capsules or well-plate kits can accelerate the synthesis of compound libraries for screening purposes, streamlining the discovery of new derivatives with desired properties. This approach allows for rapid reaction optimization and the efficient production of analogues for structure-activity relationship (SAR) studies.
Development of Sustainable Synthetic Routes (Green Chemistry Focus)
Green chemistry principles are increasingly influencing the design of synthetic routes for fine chemicals. For this compound, this involves improving the atom economy of classical methods like the Gabriel synthesis and developing new, more sustainable alternatives.
Key areas of focus include:
Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate the N-alkylation step in the Gabriel synthesis, leading to nearly quantitative yields in significantly reduced reaction times.
Benign Solvents: Research into replacing traditional polar aprotic solvents like DMF with greener alternatives, or even performing reactions in supercritical carbon dioxide, is a critical direction.
Catalyst Recyclability: The development of recoverable catalysts, such as magnetic nanocatalysts, is essential for reducing waste and cost.
Photocatalysis: Metal-free, organic dye-sensitized photocatalysis presents an environmentally friendly method for transformations. For instance, N-(acyloxy)phthalimides can be cleaved using eosin (B541160) Y and green light to generate alkyl radicals for C-C bond formation, utilizing carboxylic acids from renewable biomass as starting materials.
Improving the atom economy of the Gabriel synthesis itself is a major goal. This can be achieved by designing systems where the phthalic acid byproduct can be efficiently recovered and recycled.
Expansion of Applications in Complex Chemical Biology
The distinct functionalities of the phthalimide and cyanoethyl groups make this compound a versatile scaffold for applications in chemical biology.
Proteolysis Targeting Chimeras (PROTACs): A groundbreaking application of the phthalimide moiety is in the development of PROTACs. The phthalimide group can bind to the cereblon (CRBN) E3 ubiquitin ligase complex. By linking a phthalimide derivative to a ligand that targets a specific protein of interest, a bifunctional PROTAC molecule can be created. This molecule brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The cyanoethyl group of this compound can be chemically modified, for example, by reduction to a primary amine, to serve as a linker for attaching the target-protein ligand. This strategy offers a powerful way to therapeutically eliminate previously "undruggable" proteins.
Table 2: Functional Moieties and Their Roles in Chemical Biology
| Moiety | Function | Application Area | Reference |
|---|---|---|---|
| Phthalimide | Binds to Cereblon (CRBN) E3 Ligase | Proteolysis Targeting Chimeras (PROTACs) | |
| Cyanoethyl | Protecting group for phosphates | Solid-phase synthesis of RNA/DNA analogues | |
| Phthalimide Scaffold | Interaction with biomolecules | Development of anti-inflammatory and antimicrobial agents | |
| Cyanoethyl | Precursor to amines/carboxylic acids | Linker synthesis for molecular probes |
Nucleic Acid Chemistry: The β-cyanoethyl group is widely used as a protecting group for the phosphate (B84403) backbone in the solid-phase phosphoramidite (B1245037) synthesis of oligonucleotides. Its stability during the coupling steps and its clean removal under mild basic conditions make it ideal for synthesizing RNA and DNA analogues. These synthetic oligonucleotides are indispensable tools in chemical biology for studying gene function, RNA interference, and developing nucleic acid-based diagnostics and therapeutics.
The compound itself has also been submitted to the National Cancer Institute (NCI) for evaluation, indicating potential interest in its broader biological activity.
Computational Chemistry Approaches for Reactivity Prediction and Design
In silico methods are becoming indispensable for accelerating research and development. Computational chemistry, particularly Density Functional Theory (DFT), is being applied to understand and predict the behavior of phthalimide derivatives.
Reactivity and Mechanism Studies: DFT calculations are used to investigate reaction mechanisms, as demonstrated in the study of Cu-catalyzed phthalimide synthesis and N-hydroxyphthalimide-catalyzed oxidative cleavage of alkenes. By calculating transition state energies and reaction barriers, researchers can gain insights into the most plausible pathways and identify rate-determining steps. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict the molecule's reactivity and identify sites susceptible to nucleophilic or electrophilic attack.
Design of Novel Derivatives: Computational tools are also crucial for the rational design of new phthalimide-based molecules with specific biological functions. Molecular docking studies are used to predict how different derivatives will bind to target proteins, such as enzymes or receptors. This allows for the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis. For example, phthalimide-derived hybrids have been designed in silico as potential enzyme inhibitors. These computational approaches, combined with pharmacokinetic predictions (ADME/Tox), help guide the synthesis of new analogues with improved activity and drug-like properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Cyanoethyl)phthalimide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For analogous phthalimide derivatives (e.g., N-(5-Bromopentyl)phthalimide), phthalimide reacts with alkyl halides (e.g., 1,5-dibromopentane) using a base (e.g., Na₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (60-120°C) . Optimization requires systematic variation of:
- Solvent polarity : Compare DMF (high polarity) vs. acetonitrile (moderate).
- Base strength : Test K₂CO₃ (mild) vs. NaH (strong).
- Temperature : Monitor via TLC/GC-MS to balance reaction rate and side-product formation.
- Anhydrous conditions : Critical to minimize hydrolysis of the cyanoethyl group.
Evidence from bromoalkyl phthalimide syntheses suggests yields >80% are achievable with controlled reagent addition and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?
- Methodological Answer : A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR identifies CH₂ groups adjacent to the cyano moiety (δ 2.5-3.5 ppm) and phthalimide aromatic protons (δ 7.6-8.2 ppm). DEPT-135 confirms CH₂/CH₃ groups .
- IR : The cyano group’s sharp stretch at 2240-2260 cm⁻¹ confirms its presence .
- X-ray crystallography : Resolves dihedral angles between phthalimide and substituent rings, as demonstrated for N-(2-Methoxyphenyl)phthalimide (54.2° tilt) .
- Mass spectrometry : HRMS-ESI validates the molecular ion ([M+H]⁺) with <5 ppm accuracy .
Q. How does the solubility profile of this compound influence its application in different solvents, and what methods assess this?
- Methodological Answer : Solubility is evaluated using Hansen solubility parameters (δD, δP, δH):
- Polar aprotic solvents : DMF and DMSO show high solubility (>50 mg/mL at 25°C) due to the compound’s aromatic and polar cyano groups.
- Stability testing : Accelerated degradation studies under varied pH (1-13) and temperatures (40-80°C) with HPLC monitoring (C18 column, acetonitrile/water gradient). For example, N-(Hydroxymethyl)phthalimide degrades rapidly in alkaline conditions (pH >10) .
- Cyano group effects : The electron-withdrawing nature enhances stability against nucleophilic attack compared to alkyl-substituted analogs .
Advanced Research Questions
Q. What strategies mitigate side reactions when employing this compound in photoredox catalytic systems?
- Methodological Answer : Key strategies include:
- Catalyst optimization : Ru(bpy)₃²⁺ (E₁/₂ = -1.33 V vs SCE) matches the cyano group’s electron affinity for selective radical generation .
- Sacrificial donors : DIPEA (1.2-2.0 equiv) suppresses oxidative byproducts.
- Temperature control : Reactions at -20°C to 0°C reduce radical recombination.
- Light intensity : 450 nm LED (5-10 W) with degassing (freeze-pump-thaw cycles) minimizes termination pathways .
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) model:
- Frontier orbitals : Cyano groups lower LUMO energy by ~1.2 eV, enhancing electrophilicity .
- Transition states : Simulate bond formation/cleavage steps (e.g., Suzuki coupling para to phthalimide carbonyl).
- Solvent effects : Polarizable continuum models (PCM) account for solvent interactions.
Validation via kinetic isotope effects (KIE) and substituent variation experiments aligns with brominated phthalimide analogs .
Q. What experimental approaches evaluate the sodium channel blocking activity of this compound?
- Methodological Answer :
- Patch-clamp electrophysiology : Test NaV1.4 channels in HEK293 cells (10 μM compound, -80 mV holding potential) .
- Molecular docking : AutoDock Vina models binding to NaV1.4 (PDB 6AGF), guided by N-(methyl)phthalimide derivatives (IC₅₀ = 8.3 μM) .
- Selectivity assays : Screen against NaV1.5/1.7 subtypes and hERG channels to assess cardiac safety.
Q. How can researchers address alkaline instability during this compound synthesis?
- Methodological Answer : Mitigation strategies include:
- Phase-transfer catalysis : TBAB (0.1 equiv) in biphasic H₂O/CH₂Cl₂ reduces base contact time .
- pH control : Buffered aqueous phases (pH 7-8) prevent hydrolysis (pH >9 causes rapid degradation) .
- Flow reactors : Residence time <2 min limits exposure to alkaline conditions.
In situ IR monitoring (2260 cm⁻¹ cyano stretch) triggers quenching if signal drops >5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
